Cas no 2728-61-2 (Phenylalanine,N-(2,2,2-trifluoroacetyl)-)
Phenylalanine,N-(2,2,2-trifluoroacetyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phenylalanine,N-(2,2,2-trifluoroacetyl)-
- 3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- NSC192720
- 3-PHENYL-2-(2,2,2-TRIFLUOROACETAMIDO)PROPANOIC ACID
- NSC-522635
- WVHMOENDFIKQBZ-UHFFFAOYSA-N
- EN300-7443931
- 3-phenyl-2-(trifluoroacetamido)propanoic acid
- 350-09-4
- NSC 192720
- 2728-61-2
- SCHEMBL5180357
- Trifluoracetyl-D,L-phenylalanin
- NSC522635
- Trifluoroacetyl-L-phenylalanine
- CHEMBL3252145
- (S)-N-(trifluoroacetyl)phenylalanine
- L-Phenylalanine, N-(trifluoroacetyl)-
- (R)-N-(trifluoroacetyl)phenylalanine
- Z398804952
- DTXSID30275946
- NSC-192720
- AKOS009370039
-
- Inchi: 1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)
- InChI Key: WVHMOENDFIKQBZ-UHFFFAOYSA-N
- SMILES: FC(C(NC(C(=O)O)CC1C=CC=CC=1)=O)(F)F
Computed Properties
- Exact Mass: 261.06127767g/mol
- Monoisotopic Mass: 261.06127767g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 66.4Ų
Phenylalanine,N-(2,2,2-trifluoroacetyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7443931-0.05g |
3-phenyl-2-(trifluoroacetamido)propanoic acid |
2728-61-2 | 95.0% | 0.05g |
$42.0 | 2025-03-21 | |
| Enamine | EN300-7443931-0.1g |
3-phenyl-2-(trifluoroacetamido)propanoic acid |
2728-61-2 | 95.0% | 0.1g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-7443931-0.25g |
3-phenyl-2-(trifluoroacetamido)propanoic acid |
2728-61-2 | 95.0% | 0.25g |
$92.0 | 2025-03-21 | |
| Enamine | EN300-7443931-0.5g |
3-phenyl-2-(trifluoroacetamido)propanoic acid |
2728-61-2 | 95.0% | 0.5g |
$175.0 | 2025-03-21 | |
| Enamine | EN300-7443931-1.0g |
3-phenyl-2-(trifluoroacetamido)propanoic acid |
2728-61-2 | 95.0% | 1.0g |
$256.0 | 2025-03-21 | |
| Enamine | EN300-7443931-2.5g |
3-phenyl-2-(trifluoroacetamido)propanoic acid |
2728-61-2 | 95.0% | 2.5g |
$503.0 | 2025-03-21 | |
| Enamine | EN300-7443931-5.0g |
3-phenyl-2-(trifluoroacetamido)propanoic acid |
2728-61-2 | 95.0% | 5.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-7443931-10.0g |
3-phenyl-2-(trifluoroacetamido)propanoic acid |
2728-61-2 | 95.0% | 10.0g |
$1101.0 | 2025-03-21 | |
| Aaron | AR01XLJ9-50mg |
L-Phenylalanine, N-(trifluoroacetyl)- |
2728-61-2 | 95% | 50mg |
$83.00 | 2025-02-14 | |
| Aaron | AR01XLJ9-100mg |
L-Phenylalanine, N-(trifluoroacetyl)- |
2728-61-2 | 95% | 100mg |
$116.00 | 2025-02-14 |
Phenylalanine,N-(2,2,2-trifluoroacetyl)- Related Literature
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Ying Zhang,Zachary S. Breitbach,Chunlei Wang,Daniel W. Armstrong Analyst 2010 135 1076
Additional information on Phenylalanine,N-(2,2,2-trifluoroacetyl)-
Comprehensive Overview of Phenylalanine,N-(2,2,2-trifluoroacetyl)- (CAS No. 2728-61-2): Properties, Applications, and Innovations
Phenylalanine,N-(2,2,2-trifluoroacetyl)- (CAS No. 2728-61-2) is a chemically modified derivative of the essential amino acid L-phenylalanine, widely recognized for its role in pharmaceutical synthesis and biochemical research. This compound, characterized by the introduction of a trifluoroacetyl group, exhibits unique properties that make it invaluable in peptide synthesis, drug development, and proteomics studies. With the growing demand for precision medicine and advanced therapeutic agents, N-(2,2,2-trifluoroacetyl)-phenylalanine has garnered significant attention for its versatility and efficacy in modern scientific applications.
The molecular structure of CAS 2728-61-2 features a phenylalanine backbone coupled with a trifluoroacetyl protecting group, which enhances its stability and reactivity in organic reactions. This modification is particularly useful in solid-phase peptide synthesis (SPPS), where protecting groups are critical to prevent unwanted side reactions. Researchers frequently employ this compound to achieve high-purity peptide sequences, a process central to developing targeted therapies for conditions like diabetes, cancer, and neurodegenerative diseases—topics dominating current biomedical discussions.
In the context of green chemistry and sustainable practices, Phenylalanine,N-(2,2,2-trifluoroacetyl)- aligns with the industry's shift toward eco-friendly reagents. Its efficient coupling reactions reduce waste generation, addressing the "sustainable synthesis" trend frequently searched in academic and industrial forums. Moreover, its compatibility with automated peptide synthesizers underscores its relevance in high-throughput screening—a hot topic in AI-driven drug discovery platforms.
From a commercial perspective, CAS 2728-61-2 is available in high purity grades (≥95%–99%), catering to stringent regulatory requirements in Good Manufacturing Practice (GMP) settings. This ensures its applicability in biopharmaceutical production, another frequently queried term in search engines. The compound’s role in producing peptide-based vaccines and diagnostic markers further highlights its intersection with global health priorities, such as pandemic preparedness and personalized medicine.
Ongoing research explores the potential of N-(2,2,2-trifluoroacetyl)-phenylalanine in cryo-electron microscopy (cryo-EM) studies, where its electron-dense fluorine atoms aid in visualizing protein structures. This aligns with the surge in searches for "structural biology tools" and "drug design techniques." Additionally, its use in isotope labeling for nuclear magnetic resonance (NMR) spectroscopy positions it as a critical tool for metabolic pathway analysis—a subject of interest in cancer metabolism research.
In summary, Phenylalanine,N-(2,2,2-trifluoroacetyl)- (CAS No. 2728-61-2) bridges fundamental chemistry and cutting-edge biomedical applications. Its multifaceted utility in peptide synthesis, drug discovery, and structural biology ensures its prominence in both academic literature and industrial workflows. As scientific inquiries increasingly focus on precision therapeutics and sustainable methodologies, this compound is poised to remain a cornerstone of innovative research.
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